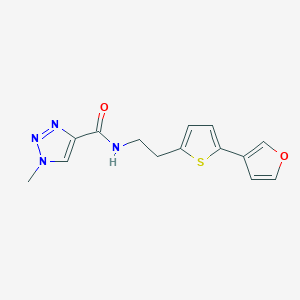

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-18-8-12(16-17-18)14(19)15-6-4-11-2-3-13(21-11)10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRVJVXBWFEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 302.35 g/mol

- CAS Number : 2034498-38-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of furan and thiophene intermediates and subsequent coupling reactions. These steps often utilize palladium-catalyzed cross-coupling techniques to achieve the desired triazole structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Notably, some derivatives exhibited IC values in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

| Compound | Cell Line | IC (μM) | Comparison Drug | IC (μM) |

|---|---|---|---|---|

| Triazole Derivative A | MCF-7 | 1.1 | Doxorubicin | 1.2 |

| Triazole Derivative B | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |

| Triazole Derivative C | HepG2 | 1.4 | Doxorubicin | 1.2 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that similar triazole compounds exhibit inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known for its role in inhibiting enzymes critical for cell proliferation and survival. For instance, it may inhibit thymidylate synthase or other key enzymes involved in nucleotide synthesis, leading to reduced cancer cell viability . Further molecular docking studies support these findings by illustrating potential binding interactions with target proteins.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Anticancer Evaluation : A study synthesized a series of triazole-containing compounds and assessed their anticancer activity using MTT assays across multiple cancer cell lines. Results indicated that specific derivatives significantly inhibited cell growth at low concentrations .

- Antimicrobial Testing : Another study explored the antimicrobial properties of a related compound against E. coli and S. aureus, demonstrating effective inhibition at concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Key structural analogs and their properties:

Analysis:

- Triazole vs. Sulfonamide: The target compound’s triazole-carboxamide group contrasts with the methanesulfonamide in ’s analog.

- Thiophene Substitution: The 5-(furan-3-yl)thiophene in the target compound differs from Foroumadi’s bromo/methylthio-thiophene derivatives. Electron-rich furan may alter electronic properties compared to halogenated or sulfur-modified thiophenes, impacting interactions with bacterial targets .

- Linker Flexibility: The ethyl linker in the target compound provides greater conformational flexibility than Foroumadi’s rigid oxoethyl or oximinoethyl groups, which could influence pharmacokinetic properties like solubility .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~310 g/mol) is lower than ’s sulfonamide analog (415.5 g/mol), suggesting better bioavailability. The carboxamide group may improve water solubility compared to sulfonamides .

Q & A

Q. What are the optimal synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction), a robust method for triazole formation. Key steps include:

- Step 1: Preparation of the alkyne-functionalized thiophene-furan intermediate.

- Step 2: Reaction with an azide precursor (e.g., methyl azide) under Cu(I) catalysis to form the triazole core.

- Purification: Column chromatography or recrystallization to isolate the product. Optimized conditions (e.g., solvent: DMF, temperature: 60°C, reaction time: 12–24 hours) improve yields. Similar protocols are validated for analogous triazole-thiophene hybrids .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy: H and C NMR confirm substituent connectivity (e.g., triazole C-H at δ 7.5–8.0 ppm, furan/thiophene protons at δ 6.0–7.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~386).

- X-ray Crystallography: Single-crystal analysis using SHELXL refines bond lengths/angles and confirms stereochemistry .

Q. What structural features influence the compound’s reactivity and biological activity?

- Triazole Ring: Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzymes).

- Thiophene-Furan Moiety: Enhances electron-richness, influencing redox properties and binding to hydrophobic pockets.

- Ethyl Linker: Provides conformational flexibility for target engagement. These features are consistent with bioactive triazole derivatives .

Q. What safety protocols are recommended during synthesis?

- Azide Handling: Use blast shields and avoid metal contact to prevent explosive risks.

- Solvent Safety: Work under fume hoods for DMF/POCl.

- Waste Disposal: Neutralize acidic byproducts before disposal. Protocols align with thiadiazole and triazole synthesis guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors.

- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity.

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. These methods are validated for triazole-based drug candidates .

Q. What strategies resolve contradictions in crystallographic data refinement?

- TWIN Commands in SHELXL: Address twinned crystals by refining twin laws (e.g., HKLF5 format).

- Disorder Modeling: Split occupancy for overlapping atoms (e.g., flexible ethyl linker).

- High-Resolution Data: Collect at synchrotron sources (λ = 0.7 Å) to reduce noise. SHELXL’s robust algorithms enable precise refinement of complex heterocycles .

Q. How can reaction yields be optimized in multi-step syntheses?

- Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) for improved intermediate solubility.

- Catalyst Tuning: Use Cu(I) nanoparticles for higher click-reaction efficiency.

- Temperature Gradients: Apply microwave-assisted heating (80°C) to reduce side products. Yield improvements (>75%) are documented for analogous thiadiazole-triazole hybrids .

Q. What advanced methods validate purity in complex matrices?

- HPLC-DAD: Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.

- F NMR: Detect fluorinated impurities if fluorinated precursors are used.

- LC-MS/MS: Quantify trace byproducts (LOD: 0.1 ng/mL). These techniques are standard for ISO-certified labs .

Q. How are biological activity assays designed for this compound?

- Enzyme Inhibition: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values.

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations.

- ADMET Profiling: Microsomal stability tests (e.g., rat liver microsomes) to predict metabolic half-life. Protocols mirror those for antimicrobial triazole derivatives .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Reaction Pathway Analysis: Use DFT calculations (Gaussian 16) to map energy barriers for competing pathways.

- Byproduct Isolation: Identify dimeric side products via preparative TLC and characterize via MS/NMR.

- Kinetic Studies: Monitor intermediates via in situ IR spectroscopy. Contradictions in Huisgen reaction outcomes are resolved through mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.